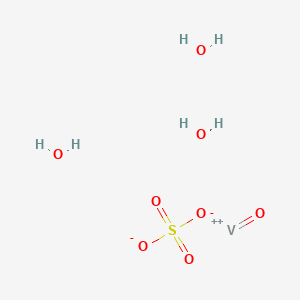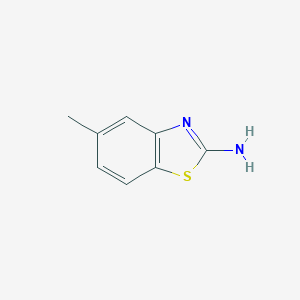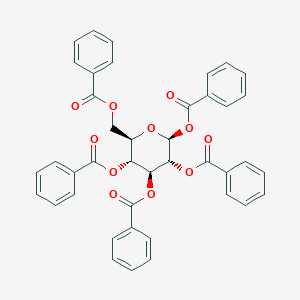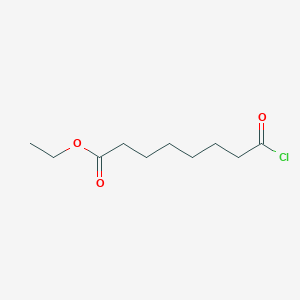
Ethyl 8-chloro-8-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-chloro-8-oxooctanoate is a compound that is widely used in scientific research. It is a synthetic compound that is commonly used in the synthesis of other compounds. Ethyl 8-chloro-8-oxooctanoate is also used in scientific research to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of Ethyl 8-chloro-8-oxooctanoate is not fully understood. However, it is believed to act as a nucleophile in certain reactions. It is also believed to act as a carbonyl compound in other reactions.
Biochemical and Physiological Effects:
Ethyl 8-chloro-8-oxooctanoate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic in high doses. It is also known to cause irritation to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 8-chloro-8-oxooctanoate is a useful compound for lab experiments because it is readily available and relatively inexpensive. However, it is toxic in high doses, and care must be taken when handling it. It is also not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many future directions for the study of Ethyl 8-chloro-8-oxooctanoate. One area of research could be the study of its mechanism of action in more detail. Another area of research could be the synthesis of new compounds using Ethyl 8-chloro-8-oxooctanoate as a starting material. Additionally, the study of the biochemical and physiological effects of Ethyl 8-chloro-8-oxooctanoate could be expanded upon. Finally, the development of new methods for the synthesis of Ethyl 8-chloro-8-oxooctanoate could be explored.
Métodos De Síntesis
Ethyl 8-chloro-8-oxooctanoate is synthesized through a reaction between ethyl 8-chlorooctanoate and sodium ethoxide. The reaction is carried out in ethanol, and the product is purified through distillation. The yield of the reaction is around 80%.
Aplicaciones Científicas De Investigación
Ethyl 8-chloro-8-oxooctanoate is used in scientific research as a starting material for the synthesis of other compounds. It is also used in the study of the mechanism of action of certain compounds. Ethyl 8-chloro-8-oxooctanoate is commonly used in the synthesis of β-lactams, which are a class of antibiotics. It is also used in the synthesis of other compounds, such as dihydropyridines, which are used in the treatment of hypertension.
Propiedades
Número CAS |
14113-02-1 |
|---|---|
Nombre del producto |
Ethyl 8-chloro-8-oxooctanoate |
Fórmula molecular |
C10H17ClO3 |
Peso molecular |
220.69 g/mol |
Nombre IUPAC |
ethyl 8-chloro-8-oxooctanoate |
InChI |
InChI=1S/C10H17ClO3/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3 |
Clave InChI |
ZKXJSBHGOFAICL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCC(=O)Cl |
SMILES canónico |
CCOC(=O)CCCCCCC(=O)Cl |
Otros números CAS |
14113-02-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



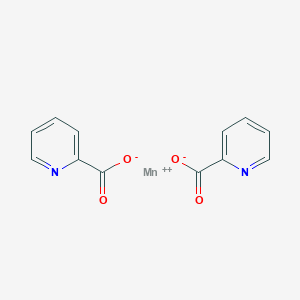


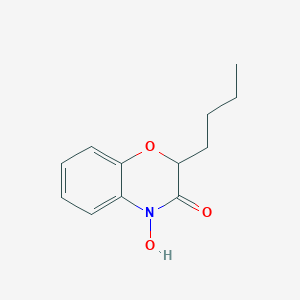

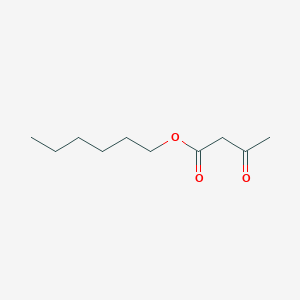
![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)



